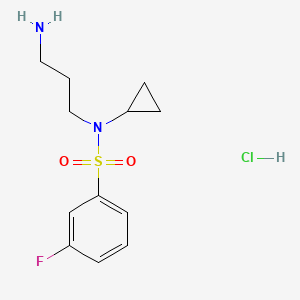

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropyl bromide.

- Reaction conditions: This step requires careful control of temperature and the use of a catalyst such as rhodium or copper complexes.

Attachment of the Aminopropyl Chain:

- The final step involves the reaction of the intermediate with 3-aminopropylamine to introduce the aminopropyl chain.

- Reaction conditions: This step is typically performed under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride typically involves multiple steps:

-

Formation of the Fluorobenzene Sulfonamide Core:

- Starting with 3-fluorobenzenesulfonyl chloride, the compound is reacted with an appropriate amine to form the sulfonamide core.

- Reaction conditions: This step is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions.

化学反応の分析

Types of Reactions:

-

Oxidation:

- The compound can undergo oxidation reactions, particularly at the aminopropyl chain, leading to the formation of corresponding oxides or imines.

- Common reagents: Hydrogen peroxide, potassium permanganate.

-

Reduction:

- Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

- Common reagents: Lithium aluminum hydride, sodium borohydride.

-

Substitution:

- The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

- Common reagents: Sodium methoxide, potassium tert-butoxide.

Major Products:

- Oxidation products: Oxides, imines.

- Reduction products: Sulfinamides, sulfides.

- Substitution products: Various substituted benzene derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride, exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is critical for bacterial proliferation. Studies have shown that compounds with similar structures can effectively combat various bacterial strains, making them candidates for antibiotic development .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Sulfonamide derivatives have been reported to exhibit cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Preliminary studies suggest that this compound could be effective against specific types of cancer, although extensive clinical trials are necessary to confirm these findings .

Biological Studies

Cell Culture Applications

This compound serves as a non-ionic organic buffering agent in biological research, particularly in cell culture settings. It helps maintain physiological pH levels (6-8.5), which is crucial for optimal cell growth and function. The buffering capacity ensures that cellular processes remain stable during experiments, making it a valuable tool in biochemical research .

Enzyme Inhibition Studies

this compound has been explored as a potential inhibitor of various enzymes involved in metabolic pathways. For instance, studies have focused on its effects on carbonic anhydrases and other sulfonamide-sensitive enzymes. Understanding these interactions can lead to insights into metabolic regulation and potential therapeutic targets .

Potential Therapeutic Uses

Inflammatory Diseases

The compound's structural characteristics suggest it may play a role in treating inflammatory diseases due to its ability to modulate immune responses. Research into similar sulfonamide compounds has indicated potential efficacy in managing conditions like rheumatoid arthritis and inflammatory bowel disease .

Neurological Disorders

Emerging studies propose that this compound could affect neurological pathways, potentially offering therapeutic avenues for disorders such as depression or anxiety. The modulation of neurotransmitter systems by sulfonamides may contribute to neuroprotective effects, warranting further investigation .

Summary Table of Applications

作用機序

The mechanism of action of N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation. The fluorobenzene ring and cyclopropyl group contribute to the compound’s binding affinity and specificity for its targets.

類似化合物との比較

- N-(3-aminopropyl)-N-cyclopropylbenzene-1-sulfonamide

- N-(3-aminopropyl)-N-cyclopropyl-4-fluorobenzene-1-sulfonamide

- N-(3-aminopropyl)-N-cyclopropyl-3-chlorobenzene-1-sulfonamide

Uniqueness:

- The presence of the fluorine atom in the benzene ring enhances the compound’s lipophilicity and metabolic stability.

- The cyclopropyl group provides rigidity to the molecule, potentially improving its binding affinity to target enzymes.

- The aminopropyl chain allows for further functionalization, making it a versatile intermediate in chemical synthesis.

生物活性

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant data and research findings.

Chemical Structure and Properties

- IUPAC Name : (2R)-N-[1-(aminomethyl)cyclopropyl]-3-phenylmethanesulfonyl-2-{[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]amino}propanamide

- Molecular Formula : C₁₂H₁₇FN₂O₂S

- Molecular Weight : 271.34 g/mol

1. Antimicrobial Activity

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide has shown promising antimicrobial properties in various studies. The Minimum Inhibitory Concentration (MIC) values against different bacterial strains are summarized in the table below:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide | Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 | |

| Klebsiella pneumoniae | 6.45 |

These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using the carrageenan-induced rat paw edema model. The results indicated a dose-dependent inhibition of edema formation:

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These results suggest that N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide has potent anti-inflammatory properties .

3. Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results showed that the compound exhibited significant radical scavenging activity, with an IC50 value indicating effective antioxidant potential:

| Compound | IC50 (µM) |

|---|---|

| N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide | 18.5 |

This suggests that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamides, including N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide:

- A study published in Frontiers in Chemistry reported on the synthesis and biological evaluation of various sulfonamides, highlighting their antimicrobial and anti-inflammatory properties .

- Another investigation demonstrated that sulfonamide derivatives could inhibit specific enzymes involved in inflammation pathways, thus providing a mechanism for their anti-inflammatory effects .

特性

IUPAC Name |

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S.ClH/c13-10-3-1-4-12(9-10)18(16,17)15(8-2-7-14)11-5-6-11;/h1,3-4,9,11H,2,5-8,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNJOEZMPFXOOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCCN)S(=O)(=O)C2=CC=CC(=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。